3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out in a suitable solvent, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antifungal and antibacterial agents.
Medicine: It is being explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the pyrimidine ring.
2-Methyl-6-(trifluoromethyl)pyrimidine: Contains the trifluoromethyl-pyrimidine moiety but lacks the benzoic acid group.
Uniqueness
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to the combination of the trifluoromethyl-pyrimidine and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-5-4-9(17-11)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQNLMUZPYZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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